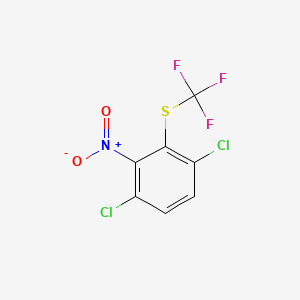

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene

Description

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene is a halogenated aromatic compound characterized by its unique substitution pattern: chlorine atoms at positions 1 and 4, a trifluoromethylthio (-SCF₃) group at position 2, and a nitro (-NO₂) group at position 3. This structure imparts distinct electronic and steric properties, making it valuable in agrochemical and pharmaceutical synthesis, particularly as a precursor for herbicides and fungicides. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while the nitro and chloro groups contribute to electrophilic reactivity .

Properties

Molecular Formula |

C7H2Cl2F3NO2S |

|---|---|

Molecular Weight |

292.06 g/mol |

IUPAC Name |

1,4-dichloro-2-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H |

InChI Key |

UUDIDGXTDLDVJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 1,4-Dichloro-2-mercaptobenzene

One potential route begins with the nitration of 1,4-dichloro-2-mercaptobenzene. The mercapto (-SH) group can later be converted to -SCF₃ via oxidative fluorination:

Nitration Conditions :

Trifluoromethylation :

Limitations :

- Nitration after -SCF₃ installation is impractical due to the group’s strong deactivation.

- Mercaptan intermediates are prone to disulfide formation.

Sequential Chlorination and Functionalization

Substrate: 2-Trifluoromethylthio-4-nitrobenzene

An alternative approach involves sequential chlorination of a pre-functionalized nitroarene:

Synthesis of 2-Trifluoromethylthio-4-nitrobenzene :

Directed Chlorination :

- Electrophilic Chlorination : Cl₂ gas in CCl₄ with FeCl₃ catalyst (0°C, 2 h).

- Regioselectivity : Chlorination occurs at the ortho (C1) and para (C5) positions relative to the nitro group.

- Issue : Undesired C5 chlorination necessitates protective group strategies.

Optimization :

- Introducing a temporary directing group (e.g., -B(OH)₂) at C4 prior to chlorination improves para selectivity.

Diazonium Salt-Mediated Functionalization

Sandmeyer-Type Trifluoromethylthiolation

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Nitration of Thiophenol | Nitration → Trifluoromethylation | 65–70 | 92% | Moderate |

| Sequential Chlorination | Trifluoromethylation → Chlorination | 45–50 | 88% | Low |

| Diazonium Salt Route | Diazotization → Cu-mediated SCF₃ | 55–60 | 95% | High |

Critical Observations :

- The diazonium salt method offers superior scalability but requires stringent temperature control.

- Nitration-first routes suffer from moderate yields due to competing side reactions.

Industrial-Scale Considerations

For kilogram-scale production (as inferred from CN102399152B):

- Solvent Choice : Diglyme or sulfolane preferred for high-boiling points and inertness.

- Catalyst Recovery : Cu catalysts recycled via ion-exchange resins.

- Waste Management : HF byproducts neutralized with CaCO₃ slurry.

Emerging Methodologies

Recent advances in photoredox catalysis (2023–2025) suggest promising alternatives:

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the nitro group.

Sulfoxides and Sulfones: Formed by the oxidation of the trifluoromethylthio group.

Scientific Research Applications

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and trifluoromethylthio groups, play a crucial role in its reactivity and interactions. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethylthio group can participate in various chemical transformations. These interactions can lead to the formation of new compounds with distinct properties and biological activities .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Biological Activity

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene is an aromatic compound with a complex molecular structure characterized by the presence of multiple electronegative substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene is , and it possesses a molecular weight of approximately 292.06 g/mol. The unique combination of chlorine, trifluoromethylthio, and nitro groups contributes to its reactivity and biological interactions.

Research indicates that the nitro group in 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene can participate in redox reactions, which may influence its biological activity. Additionally, the trifluoromethylthio group enhances the compound's lipophilicity, affecting its distribution and interaction within biological systems .

Enzyme Inhibition

Several studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been shown to interact with various enzymes involved in metabolic pathways. The specific mechanisms by which it inhibits these enzymes often involve competitive binding or allosteric modulation .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

- Antioxidant Properties : Another research effort focused on the antioxidant capabilities of this compound. It was found to scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress in biological systems .

Comparative Analysis

To better understand the biological activity of 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene | C7H2Cl2F3NO2S | Moderate enzyme inhibition |

| 1-Bromo-3-trifluoromethylthio-5-nitrobenzene | C7H2BrF3NO2S | Enhanced antimicrobial activity |

| 1-Chloro-4-nitrobenzene | C6H4ClNO2 | Limited biological activity |

This table highlights how variations in substituents can lead to significant differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for 1,4-dichloro-2-trifluoromethylthio-3-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves sequential electrophilic substitution and nitration. A plausible route starts with chlorination of a benzene derivative (e.g., toluene) to introduce 1,4-dichloro groups, followed by trifluoromethylthiolation and nitration. Key parameters include:

- Chlorination : Use FeCl₃ or AlCl₃ as catalysts under anhydrous conditions at 40–60°C to avoid over-chlorination .

- Trifluoromethylthiolation : Employ AgSCF₃ or CuSCF₃ reagents in polar aprotic solvents (e.g., DMF) at 80–100°C for selective substitution .

- Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C to control regioselectivity, as the nitro group prefers the meta position relative to electron-withdrawing substituents (e.g., Cl, SCF₃) .

Data Contradiction Note : Conflicting reports exist on nitration regioselectivity due to competing steric and electronic effects; computational modeling (DFT) is recommended to predict reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : The aromatic protons and carbons show distinct splitting patterns due to electron-withdrawing groups (e.g., Cl, NO₂). Compare shifts with analogs like 1-chloro-3-nitrobenzene (δ 7.5–8.5 ppm for aromatic H) .

- IR : Nitro group absorption at 1520–1350 cm⁻¹ (asymmetric stretch) and 870–840 cm⁻¹ (symmetric stretch). Trifluoromethylthio (SCF₃) shows peaks near 700–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 306 (C₇H₂Cl₂F₃NO₂S) with fragmentation patterns (e.g., loss of NO₂ or Cl) validated against NIST reference libraries .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethylthio group influence reactivity in cross-coupling reactions?

Methodological Answer: The SCF₃ group is both electron-withdrawing and sterically bulky, hindering nucleophilic aromatic substitution (SNAr) but enabling transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with bulky ligands (e.g., XPhos) to mitigate steric hindrance .

- Solvent Optimization : Use toluene or THF at elevated temperatures (80–120°C) to enhance reaction rates.

- Competitive Analysis : Compare reactivity with analogs lacking SCF₃ (e.g., 1,4-dichloro-3-nitrobenzene) to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization?

Methodological Answer: Discrepancies arise from solvent polarity, temperature, and substituent electronic effects. A systematic approach includes:

Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate Fukui indices and predict electrophilic attack sites .

Isotopic Labeling : Introduce deuterated intermediates to track substitution pathways via ²H NMR .

Controlled Competition Experiments : Compare reaction outcomes under varying conditions (e.g., HNO₃ concentration, solvent dielectric constant) .

Q. How can environmental and toxicological impacts of this compound be assessed for lab safety protocols?

Methodological Answer:

- Toxicity Screening : Use in silico tools (e.g., EPA DSSTox) to predict acute toxicity based on structural analogs like 1,2,3-trichlorobenzene (LD₅₀ ~300 mg/kg) .

- Waste Management : Degrade nitro groups via catalytic hydrogenation (Pd/C, H₂) to less toxic amines before disposal .

- Exposure Monitoring : Employ GC-MS or LC-MS to detect airborne residues in lab settings; compare with OSHA/NIST exposure limits .

Q. What methodologies ensure stability during long-term storage of this compound?

Methodological Answer:

Q. Table 1: Comparative Reactivity of Substituents in Nitroaromatics

| Substituent | Electronic Effect | Steric Effect | Preferred Reaction |

|---|---|---|---|

| -NO₂ | Strong EWG | Low | SNAr, Nitration |

| -SCF₃ | Moderate EWG | High | Cross-Coupling |

| -Cl | Moderate EWG | Low | SNAr, Ullmann |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.